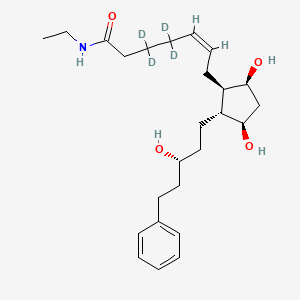
15(S)-HETE-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15(S)-HETE-d8, also known as 15(S)-hydroxyeicosatetraenoic acid-d8, is a deuterated analog of 15(S)-hydroxyeicosatetraenoic acid. This compound is a stable isotope-labeled derivative, which is often used in various scientific research applications to study the metabolism and biological effects of 15(S)-hydroxyeicosatetraenoic acid. The deuterium atoms in this compound replace the hydrogen atoms, making it useful for mass spectrometry and other analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15(S)-HETE-d8 typically involves the incorporation of deuterium atoms into the 15(S)-hydroxyeicosatetraenoic acid molecule. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Deuterated Precursors: Another approach is to use deuterated precursors in the synthesis of 15(S)-hydroxyeicosatetraenoic acid. These precursors are then subjected to various chemical reactions to form the final deuterated product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalytic Hydrogenation: Using deuterium gas and a suitable catalyst to achieve selective deuteration.
Purification Techniques: Employing chromatographic methods to purify the final product and remove any impurities or unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
15(S)-HETE-d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, used under controlled conditions to achieve selective oxidation.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride, used to reduce specific functional groups.
Substitution Reagents: Such as halogens or alkylating agents, used to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxy or keto derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
15(S)-HETE-d8 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Metabolic Studies: Used to trace the metabolic pathways of 15(S)-hydroxyeicosatetraenoic acid in biological systems.
Analytical Chemistry: Employed in mass spectrometry to quantify and identify 15(S)-hydroxyeicosatetraenoic acid and its metabolites.
Biological Research: Investigating the role of 15(S)-hydroxyeicosatetraenoic acid in various physiological and pathological processes, such as inflammation and cancer.
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of 15(S)-hydroxyeicosatetraenoic acid in vivo.
Mechanism of Action
The mechanism of action of 15(S)-HETE-d8 involves its interaction with specific molecular targets and pathways. As a deuterated analog, it mimics the behavior of 15(S)-hydroxyeicosatetraenoic acid, which is known to:
Bind to Receptors: Interact with specific receptors, such as peroxisome proliferator-activated receptors, to modulate gene expression.
Signal Transduction: Participate in signaling pathways that regulate cellular processes, including inflammation and cell proliferation.
Enzyme Inhibition: Inhibit or activate enzymes involved in the metabolism of fatty acids and eicosanoids.
Comparison with Similar Compounds
15(S)-HETE-d8 can be compared with other similar compounds, such as:
15(S)-HETE: The non-deuterated form, which shares similar biological activities but lacks the stable isotope labeling.
12(S)-HETE: Another hydroxyeicosatetraenoic acid with a different positional isomer, exhibiting distinct biological effects.
5(S)-HETE: A hydroxyeicosatetraenoic acid with a hydroxyl group at the 5th position, involved in different metabolic pathways.
The uniqueness of this compound lies in its deuterium labeling, which provides advantages in analytical studies and metabolic tracing, making it a valuable tool in scientific research.
Properties
IUPAC Name |
(5Z,8Z,11Z,13E,15S)-5,6,8,9,11,12,14,15-octadeuterio-15-hydroxyicosa-5,8,11,13-tetraenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14+/t19-/m0/s1/i4D,5D,8D,9D,10D,11D,17D,19D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFATNQSLKRBCI-JCAMWLGVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C\C(=C(\[2H])/C=C(\[2H])/[C@]([2H])(CCCCC)O)\[2H])/[2H])/CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
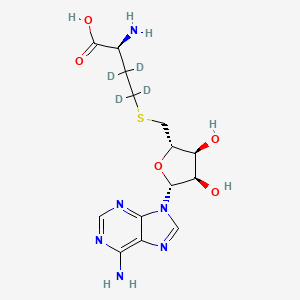
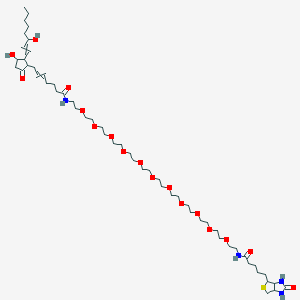
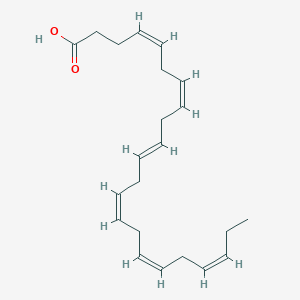
![2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid](/img/structure/B10767539.png)
![5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(Z)-(16-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene)amino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B10767542.png)

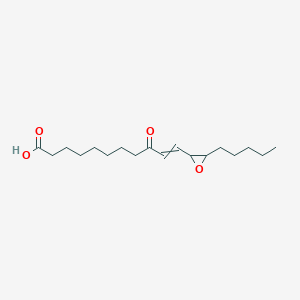
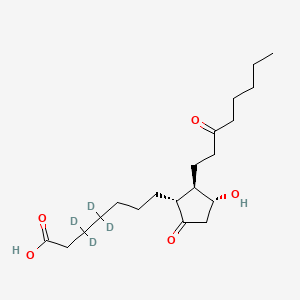


![(Z)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enamide](/img/structure/B10767575.png)
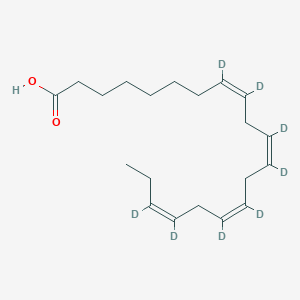
![Methyl 5-(4-methoxyphenyl)-4-[(E)-phenyldiazenyl]-1H-pyrazole-3-carboxylate](/img/structure/B10767584.png)
